BenchChemオンラインストアへようこそ!

5-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Alzheimer's disease APP processing Cellular assay

Procure 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine (CAS 1019508-89-4) for CNS-penetrant kinase inhibitor synthesis. This exact 2-amine regioisomer is critical for γ-secretase modulator (APP695 EC50 9.20 nM) and RET kinase SAR, with pKa 6.8-7.2 enabling BBB penetration vs 3-amine isomer (pKa 3.70). The 5-(trifluoroethoxy) group confers CYP450 metabolic stability superior to methoxy analogs.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
Cat. No. B7808156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2,2-Trifluoroethoxy)pyridin-2-amine
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OCC(F)(F)F)N
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)4-13-5-1-2-6(11)12-3-5/h1-3H,4H2,(H2,11,12)
InChIKeyKZPQLYYXBRUQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,2,2-Trifluoroethoxy)pyridin-2-amine: Fluorinated Pyridine Building Block for Medicinal Chemistry Procurement


5-(2,2,2-Trifluoroethoxy)pyridin-2-amine (CAS 1019508-89-4, free base; CAS 2248299-68-3, hydrochloride) is a fluorinated heteroaromatic amine building block . It contains a pyridine core substituted at the 5-position with a 2,2,2-trifluoroethoxy group and at the 2-position with a primary amine, yielding the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 . The trifluoroethoxy moiety introduces electron-withdrawing character, enhanced lipophilicity, and increased metabolic stability relative to non-fluorinated alkoxy analogs, making this scaffold a key intermediate in kinase inhibitor programs [1].

Why 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine Cannot Be Substituted with Alternative Pyridinamine Isomers or Non-Fluorinated Analogs


Positional isomerism on the pyridine ring fundamentally alters electronic distribution, nucleophilicity at the amine, and hydrogen-bonding capacity, which are critical determinants in downstream coupling efficiency and target binding [1]. The 2-amine on a pyridine (pKa ~6.8-7.2) exhibits markedly different basicity and reactivity compared to 3-amine (pKa ~6.0-6.5) or 4-amine (pKa ~9.0-9.5) isomers, directly impacting amide coupling yields and Buchwald-Hartwig amination outcomes . The trifluoroethoxy group at the 5-position provides distinct inductive electron withdrawal (σₚ ≈ 0.38) compared to methoxy (σₚ ≈ -0.27) or non-substituted analogs, affecting the compound‘s metabolic stability in liver microsome assays [2]. Substituting 5-(2,2,2-trifluoroethoxy)pyridin-2-amine with 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4) or 4-(2,2,2-trifluoroethoxy)pyridin-2-amine (CAS 1379361-82-6) alters the vector of the amine and the electronics of the ring, which can abolish target engagement in structure-activity relationship (SAR) campaigns. Procurement decisions must therefore specify this exact regioisomer to maintain synthetic reproducibility and biological activity continuity.

Quantitative Differentiation Evidence for 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine: Comparative Activity in APP Modulation and RET Kinase Inhibition


EC50 Comparison: Trifluoroethoxy at 5-Position Enables Sub-50 nM Potency in APP695 Swedish Mutant Cellular Assay

In a cellular assay using human neuroglioma H4 cells overexpressing human APP695 with the Swedish double mutation (K595N/M596L), compounds containing the 5-(2,2,2-trifluoroethoxy)pyridin-2-amine core demonstrate EC50 values ranging from 9.20 nM to 43.6 nM depending on peripheral substitution [1][2][3]. The core fragment is embedded within a [1,2,4]triazolo[1,5-a]pyridine scaffold in US Patent 10875854. The activity observed (EC50: 9.20 nM for Example 5) significantly exceeds typical baseline activity for unoptimized pyridine-containing APP modulators, which often exhibit EC50 values >1 μM [4].

Alzheimer's disease APP processing Cellular assay EC50

RET Kinase Inhibition: 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine as a Privileged Fragment in RET Inhibitor Patent WO2014078325A1

5-(2,2,2-Trifluoroethoxy)pyridin-2-amine is specifically claimed as a key intermediate in pyridine derivatives disclosed as rearranged during transfection (RET) kinase inhibitors in WO2014078325A1 [1]. This patent describes compounds incorporating the 5-(2,2,2-trifluoroethoxy)pyridin-2-yl motif that inhibit class III PTK receptor family kinases including RET, FMS (CSF-1R), c-KIT, PDGFRβ, and FLT3 [2]. The trifluoroethoxy substitution pattern at the 5-position is critical; 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4) is not disclosed as a RET inhibitor intermediate .

RET kinase Oncology Kinase inhibitor Patent WO2014078325A1

Physicochemical Property Comparison: pKa and Lipophilicity Differentiate 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine from Its 3-Amine and 4-Amine Isomers

The 2-aminopyridine core of 5-(2,2,2-trifluoroethoxy)pyridin-2-amine exhibits an estimated pKa (conjugate acid) of 6.8-7.2, distinguishing it from the 3-amine isomer 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4) which has a predicted pKa of 3.70±0.22 . This pKa difference of >3 log units translates to a ~1000-fold difference in protonation state at physiological pH, directly affecting membrane permeability and target engagement [1]. The 2-amine substitution also provides superior hydrogen-bond donating capacity compared to the 3-amine isomer.

Physicochemical properties pKa Lipophilicity Regioisomer comparison

Metabolic Stability Enhancement: Trifluoroethoxy Group Confers Superior In Vitro Stability Relative to Methoxy Analogs

The trifluoroethoxy substituent in 5-(2,2,2-trifluoroethoxy)pyridin-2-amine provides enhanced metabolic stability compared to methoxy-containing analogs. Fluorinated alkoxy groups block O-dealkylation by cytochrome P450 enzymes, a major metabolic pathway for non-fluorinated ethers [1]. In related pyridine scaffolds, bis(trifluoroethoxy) substitution has been shown to improve metabolic resistance in human liver microsomes and increase oral absorption and blood concentration relative to non-fluorinated controls [2].

Metabolic stability Fluorine substitution Liver microsomes Drug metabolism

Procurement-Relevant Application Scenarios for 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine in Drug Discovery and Chemical Biology


Alzheimer‘s Disease Drug Discovery: APP Modulator Scaffold Synthesis

Medicinal chemistry teams pursuing γ-secretase modulators or APP processing inhibitors should procure 5-(2,2,2-trifluoroethoxy)pyridin-2-amine for incorporation into [1,2,4]triazolo[1,5-a]pyridine scaffolds as validated in US Patent 10875854 [1]. The fragment has demonstrated EC50 values as low as 9.20 nM in APP695 Swedish mutant cellular assays, establishing it as a potency-conferring pharmacophore [2]. Procurement of the correct 2-amine regioisomer is essential for reproducing the disclosed SAR.

Oncology Kinase Inhibitor Programs: RET and Class III PTK Inhibitor Intermediate

Research groups developing RET kinase inhibitors for medullary thyroid carcinoma or non-small cell lung cancer should utilize 5-(2,2,2-trifluoroethoxy)pyridin-2-amine as the validated intermediate described in WO2014078325A1 [3]. The patent specifically claims pyridine derivatives incorporating this motif as inhibitors of RET, FMS (CSF-1R), c-KIT, PDGFRβ, PDGFRα, and FLT3 [4]. Alternative regioisomers are not disclosed in this patent and lack documented kinase inhibition validation.

CNS-Penetrant Lead Optimization: Building Block with Favorable Physicochemical Profile

Medicinal chemists optimizing compounds for central nervous system (CNS) penetration should select 5-(2,2,2-trifluoroethoxy)pyridin-2-amine over the 3-amine isomer (CAS 72617-82-4) due to the substantial pKa difference (estimated 6.8-7.2 vs. 3.70±0.22) . The higher pKa of the 2-aminopyridine core results in predominantly neutral species at physiological pH, facilitating passive diffusion across the blood-brain barrier. This property is critical for CNS drug discovery programs where target engagement in brain tissue is required.

Metabolically Stable Fragment Library Construction

Core facilities and fragment-based drug discovery (FBDD) groups should include 5-(2,2,2-trifluoroethoxy)pyridin-2-amine in fluorinated fragment libraries. The trifluoroethoxy group blocks cytochrome P450-mediated O-dealkylation, a primary clearance mechanism for ether-containing fragments, thereby providing inherent metabolic stability not found in methoxy or ethoxy analogs [5]. This reduces the risk of false negatives in fragment screening due to rapid metabolic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.